Fmoc-Lys(MOC)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

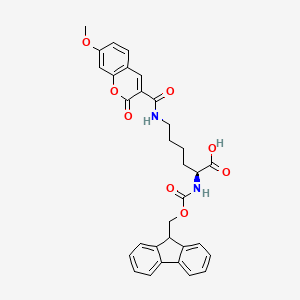

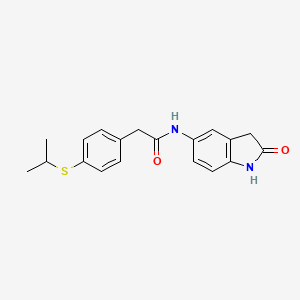

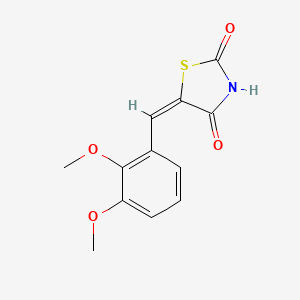

“Fmoc-Lys(MOC)-OH” is a derivative of the amino acid lysine. It is modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is widely used as a main amine protecting group in peptide synthesis . The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks .

Synthesis Analysis

The synthesis of “this compound” involves solid-phase peptide synthesis (SPPS), a method of choice for the synthesis of peptides for research and production purposes . The C-terminal amino acid residue of the target peptide is attached to an insoluble support via its carboxyl group . Any functional groups in amino acid side chains must be masked with permanent protecting groups that are not affected by the reactions conditions employed during peptide chain assembly .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of the Fmoc group. The intrinsic hydrophobicity and aromaticity of Fmoc is well-known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the removal of the temporary protecting group masking the α-amino group during the initial resin loading, the introduction of an excess of the second amino acid, and the activation of the carboxy group of this amino acid for amide bond formation through generation of an activated ester or by reaction with a coupling reagent .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are largely determined by the Fmoc group. The Fmoc group is known for its hydrophobicity and aromaticity, which can promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .

科学研究应用

超分子凝胶和生物医学应用

Fmoc-Lys(MOC)-OH 用于基于芴甲氧羰基官能化氨基酸的超分子水凝胶的制备。这些凝胶由于具有生物相容性和生物可降解性,在生物医学领域具有重要意义。this compound 作为一种带正电荷的氨基酸,被认为是一种弱抗菌剂。将这种氨基酸掺入超分子凝胶中,特别是与胶体和离子银混合物一起时,可以增强其抗菌活性。这些结构使用各种光谱和显微技术进行表征 (Croitoriu 等,2021)。

肽合成和结构表征

该化合物在多肽的合成中也至关重要,多肽在理解人体生理过程和疾病治疗中至关重要。例如,Fmoc-L-Lys(Boc)-Gly-OH 已为此目的合成,为氨基保护反应和多肽合成提供了实验基础 (赵一楠和梅兰妮·基,2013)。

肽连接技术

This compound 是肽连接过程中的组成部分,特别是在叠氮保护肽的合成中。它已被用于肽缩合的无 Ag+ 硫酯方法中,展示了其在肽合成中的多功能性和效率 (片山等,2008)。

先进材料开发

在先进材料领域,this compound 在新型复合材料的开发中发挥着作用。将其掺入树脂基复合材料中,可制得具有抗菌性能且不影响机械和光学性能的材料。这使其成为生物医学材料开发中的有价值的组成部分 (施耐德等,2019)。

药物递送系统

This compound 也用于固相肽合成的构件合成,这对于创建药物递送系统至关重要。这包括它在含有 DTPA 的肽的合成中的应用,DTPA 是一种用于将金属离子与肽络合的螯合剂,可增强其递送和功效 (戴维斯和阿尔-贾姆里,2002)。

作用机制

Target of Action

Fmoc-Lys(MOC)-OH, also known as Fmoc-Lysine(MOC)-OH, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid residues in a peptide chain. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide .

Mode of Action

This compound operates through a mechanism known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group serves as a temporary protecting group for the N-terminus of the peptide chain. The peptide chain is assembled step by step, one amino acid at a time, while attached to an insoluble resin support . This allows the reaction by-products to be removed at each step via a simple wash .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is peptide synthesis . The compound contributes to the formation of peptide bonds, which are essential for the creation of peptides. These peptides can then participate in various biological processes, depending on their specific amino acid sequences.

Result of Action

The result of the action of this compound is the successful synthesis of peptide chains . These peptide chains can be designed to have a wide range of biological activities, depending on the sequence of amino acids they contain.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the efficiency of the Fmoc SPPS process . Additionally, the temperature and solvent used can also impact the peptide synthesis process .

安全和危害

未来方向

The future directions of “Fmoc-Lys(MOC)-OH” research could involve exploring the self-organizations of this class of functional molecules from various aspects, such as Fmoc-modified individual amino acids, Fmoc-modified di- and tripeptides, and Fmoc-modified tetra- and pentapeptides . The relevant properties and applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic and antibiotic properties could also be subsequently summarized .

生化分析

Biochemical Properties

Fmoc-Lys(MOC)-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the peptide synthesis process . The nature of these interactions is primarily through the Fmoc group, which is cleaved by secondary amines such as piperidine .

Cellular Effects

The effects of this compound on cells are primarily observed in the context of peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its involvement in peptide synthesis . It binds to insoluble resin support during the synthesis process . The Fmoc group is then cleaved, allowing the addition of the next amino acid in the peptide chain .

Temporal Effects in Laboratory Settings

Over time, this compound contributes to the step-by-step assembly of the peptide chain

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes such as piperidine, which cleaves the Fmoc group, allowing the peptide chain to be extended .

Transport and Distribution

In the context of peptide synthesis, this compound is attached to an insoluble resin support, which aids in its distribution during the synthesis process .

Subcellular Localization

The subcellular localization of this compound would be dependent on the peptide it is incorporated into. As it is used in peptide synthesis, it does not have a specific subcellular localization outside of this context .

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(7-methoxy-2-oxochromene-3-carbonyl)amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N2O8/c1-40-20-14-13-19-16-25(31(38)42-28(19)17-20)29(35)33-15-7-6-12-27(30(36)37)34-32(39)41-18-26-23-10-4-2-8-21(23)22-9-3-5-11-24(22)26/h2-5,8-11,13-14,16-17,26-27H,6-7,12,15,18H2,1H3,(H,33,35)(H,34,39)(H,36,37)/t27-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASLBFAIOQWVFC-MHZLTWQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2862063.png)

![4-nitro-N-{2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}benzenecarboxamide](/img/structure/B2862066.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2862070.png)

![N-methyl-4-[(methylamino)methyl]benzamide](/img/structure/B2862072.png)

![N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B2862077.png)

![(NE)-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B2862081.png)